Cas no 1534869-04-9 (2-(3-ethoxyphenyl)butanoic acid)

2-(3-Ethoxyphenyl)butanoic acid is a synthetic organic compound characterized by its phenyl butanoic acid core with an ethoxy substituent at the meta position. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The ethoxy group enhances lipophilicity, potentially improving bioavailability in drug development applications. Its carboxylic acid functionality allows for further derivatization, enabling the formation of esters, amides, or salts for tailored applications. The compound's stability under standard conditions ensures consistent performance in synthetic workflows. Its well-defined structure and purity make it suitable for research in medicinal chemistry, particularly in the design of nonsteroidal anti-inflammatory drug (NSAID) analogs or bioactive molecules.
2-(3-ethoxyphenyl)butanoic acid structure
1534869-04-9 structure
Product name:2-(3-ethoxyphenyl)butanoic acid
CAS No:1534869-04-9
MF:C12H16O3
MW:208.253643989563
CID:6032190
PubChem ID:80288215

2-(3-ethoxyphenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-ethoxyphenyl)butanoic acid
    • EN300-1859873
    • 1534869-04-9
    • AKOS018850734
    • Inchi: 1S/C12H16O3/c1-3-11(12(13)14)9-6-5-7-10(8-9)15-4-2/h5-8,11H,3-4H2,1-2H3,(H,13,14)
    • InChI Key: TUAJCYGZJOUJHO-UHFFFAOYSA-N
    • SMILES: O(CC)C1=CC=CC(=C1)C(C(=O)O)CC

Computed Properties

  • Exact Mass: 208.109944368g/mol
  • Monoisotopic Mass: 208.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 2.7

2-(3-ethoxyphenyl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1859873-0.1g
2-(3-ethoxyphenyl)butanoic acid
1534869-04-9
0.1g
$615.0 2023-09-18
Enamine
EN300-1859873-1.0g
2-(3-ethoxyphenyl)butanoic acid
1534869-04-9
1g
$1070.0 2023-06-02
Enamine
EN300-1859873-0.25g
2-(3-ethoxyphenyl)butanoic acid
1534869-04-9
0.25g
$642.0 2023-09-18
Enamine
EN300-1859873-5.0g
2-(3-ethoxyphenyl)butanoic acid
1534869-04-9
5g
$3105.0 2023-06-02
Enamine
EN300-1859873-0.5g
2-(3-ethoxyphenyl)butanoic acid
1534869-04-9
0.5g
$671.0 2023-09-18
Enamine
EN300-1859873-10g
2-(3-ethoxyphenyl)butanoic acid
1534869-04-9
10g
$3007.0 2023-09-18
Enamine
EN300-1859873-10.0g
2-(3-ethoxyphenyl)butanoic acid
1534869-04-9
10g
$4606.0 2023-06-02
Enamine
EN300-1859873-0.05g
2-(3-ethoxyphenyl)butanoic acid
1534869-04-9
0.05g
$587.0 2023-09-18
Enamine
EN300-1859873-2.5g
2-(3-ethoxyphenyl)butanoic acid
1534869-04-9
2.5g
$1370.0 2023-09-18
Enamine
EN300-1859873-1g
2-(3-ethoxyphenyl)butanoic acid
1534869-04-9
1g
$699.0 2023-09-18

Additional information on 2-(3-ethoxyphenyl)butanoic acid

Introduction to 2-(3-ethoxyphenyl)butanoic acid (CAS No. 1534869-04-9)

2-(3-ethoxyphenyl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1534869-04-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a butanoic acid moiety linked to a 3-ethoxyphenyl group, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structure of 2-(3-ethoxyphenyl)butanoic acid consists of a four-carbon chain (butanoic acid backbone) attached to a phenyl ring substituted with an ethoxy group at the third position. This particular arrangement imparts distinct physicochemical characteristics, including moderate solubility in organic solvents and potential interactions with biological targets. The presence of both the carboxylic acid and aromatic ethoxy groups suggests versatile reactivity, enabling its incorporation into more complex molecular architectures.

In recent years, 2-(3-ethoxyphenyl)butanoic acid has been explored in several cutting-edge research areas, particularly in medicinal chemistry and drug discovery. Its scaffold has been utilized as a building block for designing novel therapeutic agents targeting various diseases. For instance, studies have highlighted its potential role in developing compounds with anti-inflammatory, analgesic, and even anticancer properties. The aromatic ethoxyphenyl moiety, in particular, has been shown to enhance binding affinity to certain protein receptors, making it an attractive component for structure-activity relationship (SAR) studies.

One of the most compelling aspects of 2-(3-ethoxyphenyl)butanoic acid is its adaptability in synthetic chemistry. Researchers have leveraged its reactivity to develop derivatives with tailored biological activities. For example, modifications at the carboxylic acid group can yield esters or amides, which may improve pharmacokinetic profiles when incorporated into drug candidates. Similarly, functionalization of the phenyl ring offers opportunities to fine-tune electronic and steric properties, further optimizing interactions with biological targets.

The pharmaceutical applications of this compound are further underscored by its incorporation into several clinical trials and preclinical studies. Researchers have synthesized analogs of 2-(3-ethoxyphenyl)butanoic acid that exhibit promising efficacy in models of inflammation and pain. These findings align with broader trends in drug development, where natural product-inspired scaffolds are being repurposed to address unmet medical needs. The compound’s unique structural features allow it to mimic natural bioactive molecules while offering improved metabolic stability and selectivity.

Beyond its pharmaceutical relevance, 2-(3-ethoxyphenyl)butanoic acid has also found utility in biochemical research. Its role as a substrate or intermediate in enzymatic reactions has been investigated, providing insights into metabolic pathways and enzyme mechanisms. Additionally, its derivatives have been employed in high-throughput screening assays to identify novel bioactive compounds. This versatility underscores its importance as a tool compound in academic and industrial research settings.

The synthetic pathways for producing 2-(3-ethoxyphenyl)butanoic acid have been optimized to ensure high yield and purity, making it commercially viable for large-scale applications. Common synthetic routes involve Friedel-Crafts acylation followed by reduction and etherification steps. Advances in catalytic methods have further refined these processes, reducing reaction times and minimizing waste generation. Such improvements align with the growing emphasis on sustainable chemistry practices within the pharmaceutical industry.

In conclusion, 2-(3-ethoxyphenyl)butanoic acid (CAS No. 1534869-04-9) represents a fascinating compound with broad applications in pharmaceutical research and development. Its unique structural features enable diverse chemical modifications, making it a valuable scaffold for designing novel therapeutic agents. As research continues to uncover new biological targets and synthetic methodologies, the potential uses of this compound are likely to expand further, reinforcing its significance in modern drug discovery efforts.

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